molecular formula C6H10O3 B6306916 (1s,4s,5r)-6,8-Dioxabicyclo[3.2.1]octan-4-ol CAS No. 39682-49-0

(1s,4s,5r)-6,8-Dioxabicyclo[3.2.1]octan-4-ol

Cat. No.: B6306916
CAS No.: 39682-49-0
M. Wt: 130.14 g/mol
InChI Key: IJPZEVCAPJUVHC-HCWXCVPCSA-N
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Description

(1s,4s,5r)-6,8-Dioxabicyclo[321]octan-4-ol is a bicyclic organic compound featuring a unique structure with two oxygen atoms and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,4s,5r)-6,8-Dioxabicyclo[3.2.1]octan-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of dihydroxy compounds and cyclic ethers, which undergo cyclization reactions in the presence of acid or base catalysts. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(1s,4s,5r)-6,8-Dioxabicyclo[3.2.1]octan-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

(1s,4s,5r)-6,8-Dioxabicyclo[3.2.1]octan-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (1s,4s,5r)-6,8-Dioxabicyclo[3.2.1]octan-4-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and processes. The hydroxyl group plays a crucial role in these interactions, often forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dioxabicyclo[3.2.1]octane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    4-Hydroxy-6,8-dioxabicyclo[3.2.1]octane: Similar structure but with different stereochemistry, affecting its reactivity and interactions.

    1,4-Dioxane: A simpler ether compound with different chemical properties and applications.

Uniqueness

(1s,4s,5r)-6,8-Dioxabicyclo[3.2.1]octan-4-ol is unique due to its specific stereochemistry and the presence of both oxygen atoms and a hydroxyl group. This combination of features gives it distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

(1S,4S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-5-2-1-4-3-8-6(5)9-4/h4-7H,1-3H2/t4-,5-,6+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPZEVCAPJUVHC-HCWXCVPCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2OCC1O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H]2OC[C@H]1O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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